For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical Properties and Structure of 1-Iodo-2-methylpropane
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and safety information for 1-iodo-2-methylpropane. The information is intended for use by professionals in the fields of chemical research and drug development.
Chemical Structure and Identification
1-Iodo-2-methylpropane, also commonly known as isobutyl iodide, is a primary alkyl halide. Its structure consists of an isobutyl group attached to an iodine atom.
Table 1: Structural and Identification Information
| Identifier | Value | Source |
| IUPAC Name | 1-iodo-2-methylpropane | [1] |
| Synonyms | Isobutyl iodide, 1-Iodoisobutane, 2-Methyl-1-iodopropane | [1][2] |
| CAS Number | 513-38-2 | [1] |
| Molecular Formula | C₄H₉I | [1] |
| Molecular Weight | 184.02 g/mol | [3] |
| SMILES | CC(C)CI | [1][4] |
| InChI | InChI=1S/C4H9I/c1-4(2)3-5/h4H,3H2,1-2H3 | [1][5] |
| InChIKey | BTUGGGLMQBJCBN-UHFFFAOYSA-N | [1][4] |
Physicochemical Properties
1-Iodo-2-methylpropane is a colorless liquid that may discolor when exposed to air.[1] It is a highly flammable substance.[1][3]
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Clear, colorless to yellow or brown liquid | [4][6] |
| Boiling Point | 120-121 °C | [2] |
| Melting Point | -93 °C | [3] |
| Density | 1.599 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.496 | [5] |
| Vapor Pressure | 20 mmHg (at 20 °C) | [5] |
| Vapor Density | 6 (vs air) | [5] |
| Flash Point | 12 °C (53.6 °F) | [3] |
| Solubility | Insoluble in water; miscible with alcohol and diethyl ether.[5][7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1-iodo-2-methylpropane.
Table 3: Spectroscopic Data Summary
| Technique | Key Features and Observations | Source |
| ¹H NMR | The spectrum shows three distinct proton signals with an integration ratio of 6:2:1, corresponding to the different proton environments in the molecule.[6][8] | [6][8] |
| ¹³C NMR | The spectrum displays three resonances, indicating three different carbon environments in the molecule.[9][10] | [9][10] |
| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic C-H stretching vibrations (~2845-2975 cm⁻¹), C-H bending vibrations (~1365-1470 cm⁻¹), and a C-I stretching absorption (~500-600 cm⁻¹).[9] The region from ~1500 to 400 cm⁻¹ is considered the fingerprint region.[9] | [9] |
| Mass Spectrometry (MS) | The parent molecular ion peak [M]⁺ is observed at an m/z of 184.[11] The base peak is often the alkyl fragment. An m/z of 127, corresponding to the iodine atom, is also indicative of an iodine-containing compound.[11] | [11] |
Synthesis and Reactivity
Synthesis
A common method for the synthesis of 1-iodo-2-methylpropane is through the reaction of isobutanol with a source of iodine, such as hydroiodic acid or by using an iodine/red phosphorus mixture. Another approach involves the anti-Markovnikov addition of hydrogen iodide to 2-methylpropene, often in the presence of peroxides.[12]
Reactivity
1-Iodo-2-methylpropane is a primary alkyl halide and can undergo nucleophilic substitution reactions, typically following an Sₙ2 mechanism due to the relatively unhindered nature of the primary carbon.[13] It is incompatible with strong oxidizing and reducing agents, as well as many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[1]
Experimental Protocols
Synthesis of 1-Iodo-2-methylpropane from Isobutanol
Objective: To synthesize 1-iodo-2-methylpropane via a nucleophilic substitution reaction using isobutanol and hydroiodic acid.
Materials:
-
Isobutanol ((CH₃)₂CHCH₂OH)
-
Concentrated hydroiodic acid (HI)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Distilled water
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus.
Procedure:
-
Place isobutanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add concentrated hydroiodic acid to the flask.
-
Heat the mixture to reflux for a specified period to allow the reaction to proceed to completion.
-
After cooling, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with distilled water, 5% sodium bicarbonate solution, and finally with distilled water again to remove unreacted acid and other aqueous impurities.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purify the crude 1-iodo-2-methylpropane by distillation, collecting the fraction at its known boiling point (120-121 °C).
Characterization by ¹H NMR Spectroscopy
Objective: To obtain a proton NMR spectrum of the synthesized 1-iodo-2-methylpropane for structural verification.
Materials:
-
Synthesized 1-iodo-2-methylpropane
-
Deuterated chloroform (B151607) (CDCl₃)
-
Tetramethylsilane (B1202638) (TMS) as an internal standard
-
NMR tube
-
NMR spectrometer
Procedure:
-
Dissolve a small amount of the purified 1-iodo-2-methylpropane in deuterated chloroform in an NMR tube.
-
Add a small drop of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum.
-
Process the spectrum to integrate the peaks and determine the chemical shifts and splitting patterns. The expected spectrum will show three sets of signals with an integration ratio of 6:2:1.[8]
Safety Information
1-Iodo-2-methylpropane is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[14]
Table 4: GHS Hazard and Precautionary Statements
| Category | Code | Description | Source |
| Pictograms | GHS02, GHS07 | Flame, Harmful | [15] |
| Signal Word | Danger | [3][15] | |
| Hazard Statements | H225 | Highly flammable liquid and vapour. | [3][15] |
| H315 | Causes skin irritation. | [3] | |
| H332 | Harmful if inhaled. | [3][15] | |
| Precautionary Statements | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [3][15] |
| P233 | Keep container tightly closed. | [15] | |
| P240 | Ground and bond container and receiving equipment. | [3][15] | |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [3] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [15] |
Visualizations
Synthesis Pathway from 2-Methylpropene
References
- 1. Isobutyl iodide | C4H9I | CID 10556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. far-chemical.com [far-chemical.com]
- 3. fishersci.no [fishersci.no]
- 4. 1-Iodo-2-methylpropane, 97%, stabilized 25 mL | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. 1-Iodo-2-methylpropane copper stabilizer, 97 513-38-2 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. 1-iodo-2-méthylpropane, 98 %, stab. au cuivre, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]
- 8. 1H proton nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. infrared spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 13C nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. homework.study.com [homework.study.com]
- 13. vedantu.com [vedantu.com]
- 14. 1-Iodo-2-methylpropane(513-38-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 15. dcfinechemicals.com [dcfinechemicals.com]
